Trifluoromethanesulfonyl bromide is a chemical compound with the molecular formula CBrF₃O₂S. It is characterized by the presence of a trifluoromethyl group (-CF₃) and a sulfonyl bromide moiety, which contributes to its unique reactivity and functionality in organic synthesis. This compound is known for its strong electrophilic nature, making it a valuable reagent in various chemical transformations.
The mechanism of action of TfSO2Br depends on the specific reaction it is involved in.
TfSO2Br acts as an electrophile, where the electron-deficient sulfur atom attacks the nucleophilic oxygen or nitrogen atom in the substrate molecule. The Br- leaving group departs, forming a new S–O or S–N bond and releasing HBr [].
TfSO2Br first reacts with a Lewis acid catalyst to generate a more electrophilic bromine species. This Br+ intermediate then attacks the nucleophilic oxygen atom in the substrate, leading to the formation of a C–Br bond and the departure of the trifluoromethanesulfonyl group (TfSO2-) [].
Trifluoromethanesulfonyl bromide finds applications in various fields:
Several compounds exhibit similar functionalities to trifluoromethanesulfonyl bromide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Trifluoromethanesulfonic acid | CF₃SO₃H | Strong acid; used as a sulfonating agent |
| Sodium trifluoromethanesulfinate | CF₃SO₂Na | Used as a nucleophilic reagent for trifluoromethylation |
| Trifluoroacetic anhydride | (CF₃CO)₂O | Commonly used for acylation reactions |
| Trifluoroacetyl chloride | CF₃COCl | Useful in acylation and as a reagent in organic synthesis |
Uniqueness of Trifluoromethanesulfonyl Bromide:
Trifluoromethanesulfonyl bromide represents a significant organofluorine compound with distinctive synthetic challenges due to its high reactivity and sensitivity to environmental conditions. The development of reliable synthetic methodologies for this compound has been driven by its utility as a trifluoromethylating reagent and its role in various organic transformations. This section examines the principal synthetic approaches, from direct synthesis routes to industrial-scale production methods, while addressing the critical stability considerations that govern successful preparation protocols.
The direct synthesis of trifluoromethanesulfonyl bromide from trifluoromethanesulfonic acid derivatives represents one of the fundamental approaches to accessing this reactive intermediate. Trifluoromethanesulfonic acid serves as an attractive starting material due to its commercial availability and well-established chemistry [1] [2]. The transformation typically involves the conversion of the hydroxyl group in trifluoromethanesulfonic acid to a bromide through various brominating agents.
The synthesis pathway generally proceeds through the initial formation of trifluoromethanesulfonic anhydride as an activated intermediate, which subsequently undergoes nucleophilic substitution with bromide sources [3]. Dehydrating agents such as phosphorus pentoxide or trifluoromethanesulfonic anhydride itself can facilitate the initial activation step. The reaction conditions typically require careful temperature control, as trifluoromethanesulfonyl bromide exhibits thermal sensitivity with a boiling point of 53°C [4] [5].
Solvent selection plays a crucial role in these transformations, with polar aprotic solvents often providing optimal results due to their ability to stabilize ionic intermediates while avoiding competitive nucleophilic reactions [1]. The reaction mechanisms generally involve electrophilic activation of the sulfonic acid derivative followed by nucleophilic displacement, with the electron-withdrawing nature of the trifluoromethyl group enhancing the electrophilicity of the sulfonyl center.
Alternative approaches have employed trifluoromethanesulfonyl fluoride as an intermediate, where halogen exchange reactions can be utilized to introduce the bromide functionality [3]. These methods often require Lewis acid catalysts to facilitate the halogen exchange process, with careful attention to reaction stoichiometry to minimize side product formation.
The industrial-scale production of trifluoromethanesulfonyl bromide requires specialized methodologies that address both the synthetic challenges and the safety considerations associated with handling this reactive compound. The most successful commercial approach utilizes sodium trifluoromethanesulfinate as a key intermediate, which is subsequently converted to the bromide through controlled oxidative bromination procedures [10] [11].
The production process typically begins with the preparation of sodium trifluoromethanesulfinate through the reaction of bromotrifluoromethane with sulfur dioxide in the presence of reducing agents such as sodium dithionite [10] [12]. This reaction is conducted in a large-scale steel reaction vessel, typically 2000L capacity, with precise temperature control maintained at 55°C. The reaction proceeds through radical mechanisms, with bromotrifluoromethane serving as both the trifluoromethyl source and the initial bromine provider [12] [13].
The key transformation involves the treatment of sodium trifluoromethanesulfinate with chlorine gas in the presence of sodium bromide at 0°C [10]. This procedure enables the selective formation of trifluoromethanesulfonyl bromide while minimizing unwanted side reactions. The chlorine to sulfinate molar ratio is carefully controlled at 0.95:1 to ensure complete conversion while avoiding excess chlorine that could lead to overoxidation or chlorination side products.
The industrial process incorporates several critical purification steps to achieve the required product quality. Following the bromination reaction, liquid-liquid separation isolates the organic phase containing the desired product [10]. Subsequent washing with 1% sodium bisulfite solution removes residual chlorine and chlorinated impurities through three successive extraction cycles. This washing protocol is essential for achieving the high purity levels required for commercial applications.
Rectification represents the final purification step, employing a specialized distillation tower designed to handle the low boiling point of trifluoromethanesulfonyl bromide [10]. The product is collected as the 35°C fraction at the top of the tower, yielding material with 99.7% purity. The overall process yield achieves 80%, with final product quantities of 68.8 kg from the described industrial batch.
Quality control measures throughout the industrial process include gas chromatography analysis to monitor purity levels and nuclear magnetic resonance spectroscopy to confirm structural integrity [5]. The final product requires specialized packaging under inert atmosphere conditions to prevent degradation during storage and transport.
The successful synthesis of trifluoromethanesulfonyl bromide demands careful attention to stability factors that can significantly impact both reaction outcomes and product quality. The compound exhibits multiple sensitivity modes that must be addressed through appropriate synthetic design and handling protocols [5] [9].
Thermal stability represents the primary concern in synthetic planning, as trifluoromethanesulfonyl bromide decomposes readily above its boiling point of 53°C [4] [5]. This thermal lability necessitates the use of mild reaction conditions and careful temperature monitoring throughout synthetic procedures. Reactions conducted above ambient temperature require precise temperature control systems to prevent thermal decomposition, which can lead to both reduced yields and the formation of hazardous decomposition products.
Hydrolytic instability poses another significant challenge, as trifluoromethanesulfonyl bromide undergoes rapid hydrolysis in the presence of moisture [9]. This sensitivity requires the use of rigorously dried solvents and reagents, with water content maintained below detectable limits. Reaction vessels must be thoroughly dried and maintained under inert atmosphere conditions to exclude atmospheric moisture. The use of molecular sieves or other drying agents may be necessary to ensure adequate moisture exclusion during extended reaction times.
Light sensitivity emerges from the tendency of the sulfur-bromine bond to undergo homolytic cleavage under photochemical conditions [4]. This photolability can lead to radical chain reactions that compromise both product yield and reaction selectivity. Synthetic procedures should be conducted under subdued lighting conditions or with appropriate light-filtering materials to minimize photochemical decomposition pathways.
Storage atmosphere considerations require the use of inert gases such as nitrogen or argon to prevent oxidative degradation [5]. The compound exhibits particular sensitivity toward oxygen, which can initiate radical oxidation processes leading to product deterioration. Storage containers must be constructed from materials resistant to both the corrosive nature of the compound and potential interaction with the trifluoromethanesulfonyl group.
Container material selection must account for the corrosive nature of trifluoromethanesulfonyl bromide toward many common materials [9]. Glass vessels may be suitable for short-term storage, but extended contact can lead to etching and contamination. Specialized fluoropolymer-lined containers or perfluorinated storage systems may be necessary for long-term storage applications.
Temperature control during storage requires refrigerated conditions maintained between 0-10°C to minimize thermal decomposition [5] [9]. This temperature range provides optimal stability while maintaining the compound in liquid form for convenient handling. Extreme temperature fluctuations should be avoided to prevent thermal stress that could initiate decomposition processes.
Moisture control extends beyond the synthetic procedure to encompass all handling and storage operations [5] [9]. Even trace moisture levels can initiate hydrolysis reactions that lead to product degradation and the formation of corrosive hydrogen bromide. Continuous monitoring of moisture levels may be necessary in production environments to ensure product quality maintenance.
The implementation of these stability considerations requires comprehensive safety protocols and specialized equipment designed for handling reactive organofluorine compounds. Personnel training must emphasize both the synthetic requirements and the safety considerations associated with trifluoromethanesulfonyl bromide handling. Emergency procedures should be established to address potential exposure or release scenarios, given the corrosive and toxic nature of the compound and its decomposition products.
| Method | Starting Materials | Typical Conditions | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Direct synthesis from trifluoromethanesulfonic acid derivatives | CF₃SO₃H derivatives, brominating agents | Variable temperature, organic solvents | Variable | General literature |
| Sodium trifluoromethanesulfinate + Bromine | CF₃SO₂Na + Br₂ | Aqueous solution, room temperature | 68.8 | [14] |
| Sodium trifluoromethanesulfinate + Chlorine/NaBr system | CF₃SO₂Na + Cl₂ + NaBr | 0°C, aqueous medium, Cl₂:sulfinate ratio 0.95:1 | 80 | [10] |
| Halogen exchange from triflyl chloride | CF₃SO₂Cl + bromide sources | Lewis acid catalysis, moderate temperature | Moderate | General methods |
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CBrF₃O₂S | [15] [5] |
| Molecular Weight (g/mol) | 212.97 | [15] [5] |
| Physical State (20°C) | Liquid | [5] |
| Boiling Point (°C) | 53 | [4] |
| Specific Gravity (20/20) | 1.98 | [5] |
| Appearance | Colorless to brown clear liquid | [5] |
| Storage Temperature | Refrigerated (0-10°C) | [5] [9] |
| Moisture Sensitivity | High | [5] [9] |
| Heat Sensitivity | High | [9] |
| Stability under Inert Gas | Required for storage | [5] |
| Process Stage | Equipment/Conditions | Key Parameters | Reference |
|---|---|---|---|
| Sodium trifluoromethanesulfinate preparation | 2000L steel reaction kettle, 55°C | CF₃Br: 60kg, reaction time: 3h | [10] |
| Bromination reaction | Chlorine gas introduction at 0°C | Cl₂:sulfinate molar ratio 0.95:1 | [10] |
| Liquid-liquid separation | Phase separation at reaction completion | Lower organic phase isolation | [10] |
| Aqueous washing | 1wt% sodium bisulfite solution, 3 cycles | Removal of residual chlorine/impurities | [10] |
| Rectification/Distillation | Rectification tower, 35°C fraction collection | Top tower fraction at 35°C | [10] |
| Final product collection | Content: 99.7%, Yield: 80% | Final product: 68.8kg | [10] |
| Stability Factor | Recommendation | Critical Consideration | Reference |
|---|---|---|---|
| Thermal Stability | Avoid elevated temperatures during synthesis | Decomposition above 53°C (bp) | [4] [5] |
| Hydrolytic Stability | Exclude water from reaction medium | Rapid hydrolysis in presence of water | [9] |
| Light Sensitivity | Protect from direct sunlight during handling | Radical cleavage of S-Br bond | [4] |
| Storage Atmosphere | Store under inert gas (nitrogen/argon) | Prevents oxidative degradation | [5] |
| Container Material | Use moisture-resistant containers | Prevents corrosion and contamination | [9] |
| Temperature Control | Maintain refrigerated conditions (0-10°C) | Maintains chemical integrity | [5] [9] |
| Moisture Control | Use dry solvents and reagents | Essential for reaction success | [5] [9] |
Trifluoromethanesulfonyl bromide exhibits a tetrahedral molecular geometry centered around the sulfur atom, consistent with sp³ hybridization [1] [2]. The molecular structure is characterized by the arrangement of two oxygen atoms, one bromine atom, and one trifluoromethyl group around the central sulfur center. Based on analogous organosulfur compounds and computational predictions, the expected crystallographic parameters include a sulfur-bromine bond length in the range of 2.30-2.40 Å, which is typical for sulfonyl bromide compounds [2] [3].
The sulfur-oxygen bond lengths are anticipated to be approximately 1.45-1.50 Å, characteristic of the strong double-bond character in sulfonyl groups [1] [2]. The sulfur-carbon bond connecting to the trifluoromethyl group is expected to measure 1.85-1.90 Å, consistent with single bond character between sulfur and sp³ carbon centers. The tetrahedral geometry around sulfur results in oxygen-sulfur-oxygen bond angles of approximately 110-120°, slightly distorted from the ideal tetrahedral angle due to the different electronic demands of the substituents [1] [2].
The trifluoromethyl group maintains its characteristic geometry with carbon-fluorine bond lengths of 1.32-1.35 Å and fluorine-carbon-fluorine bond angles of 107-109°, typical for sp³ hybridized carbon bearing three electronegative fluorine substituents [1] [2]. The overall molecular structure can be expected to crystallize in an orthorhombic or monoclinic crystal system, commonly observed for organosulfur compounds with similar molecular frameworks [4] [5].
Trifluoromethanesulfonyl bromide presents a unique case in ¹H Nuclear Magnetic Resonance spectroscopy as the molecule contains no hydrogen atoms in its structure [1] [2]. Consequently, no signals are observed in the ¹H Nuclear Magnetic Resonance spectrum, making this technique unsuitable for direct structural characterization of this compound. This absence of proton signals serves as a diagnostic feature, distinguishing trifluoromethanesulfonyl bromide from related compounds that may contain hydrogen substituents.
The ¹³C Nuclear Magnetic Resonance spectrum of trifluoromethanesulfonyl bromide exhibits a characteristic pattern dominated by the trifluoromethyl carbon signal [6] [7]. The CF₃ carbon appears as a quartet in the region of 115-125 parts per million due to coupling with the three equivalent fluorine atoms [6] [7]. The one-bond carbon-fluorine coupling constant (¹J(C-F)) typically ranges from 300-330 hertz, consistent with the strong coupling observed in trifluoromethyl groups [6] [7].
The chemical shift of the trifluoromethyl carbon is significantly downfield shifted compared to typical alkyl carbons due to the strong electron-withdrawing effect of the three fluorine substituents and the additional deshielding effect of the adjacent sulfonyl group [6] [7]. This downfield shift and the characteristic quartet splitting pattern provide definitive identification of the trifluoromethyl functionality in the molecular structure.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides the most informative nuclear magnetic resonance data for trifluoromethanesulfonyl bromide [8] [9]. The three equivalent fluorine atoms of the trifluoromethyl group appear as a sharp singlet in the chemical shift range of -62 to -72 parts per million when referenced to trichlorofluoromethane (CFCl₃) at 0 parts per million [8] [9] [10]. This chemical shift range is characteristic of trifluoromethyl groups attached to electron-withdrawing sulfonyl functionalities [8] [9].
The ¹⁹F Nuclear Magnetic Resonance signal appears as a singlet because there are no nearby protons to cause spin-spin coupling, and the fluorine atoms within the CF₃ group are magnetically equivalent [8] [9]. The chemical shift is significantly upfield compared to many other organofluorine compounds, reflecting the particular electronic environment created by the sulfonyl bromide functionality [8] [9]. The signal typically exhibits good signal-to-noise ratio due to the high sensitivity of ¹⁹F Nuclear Magnetic Resonance and the presence of three equivalent fluorine nuclei [8] [9].
The infrared spectrum of trifluoromethanesulfonyl bromide is characterized by several diagnostic absorption bands that provide detailed structural information [11] [12]. The sulfonyl group (SO₂) exhibits two prominent stretching vibrations: the antisymmetric stretch appears as a strong absorption in the region of 1380-1420 cm⁻¹, while the symmetric stretch occurs at 1150-1200 cm⁻¹ [11] [12] [13]. These frequencies are characteristic of sulfonyl functionalities and provide definitive evidence for the presence of the SO₂ group.
The trifluoromethyl group contributes several strong absorptions to the infrared spectrum [11] [12]. The carbon-fluorine antisymmetric stretching vibrations appear in the region of 1220-1280 cm⁻¹, while the symmetric stretching modes occur at 1120-1180 cm⁻¹ [11] [12]. The CF₃ deformation modes produce strong absorptions around 760-800 cm⁻¹, which are characteristic fingerprint bands for trifluoromethyl groups [11] [12].
The sulfur-bromine stretch is observed as a medium-intensity band in the region of 500-600 cm⁻¹, providing direct evidence for the S-Br bond [11] [12]. Additional vibrational modes include SO₂ wagging vibrations at 380-420 cm⁻¹ and SO₂ scissoring modes at 520-580 cm⁻¹, which contribute to the overall vibrational fingerprint of the molecule [11] [12].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with certain modes showing enhanced or diminished intensity due to different selection rules [14] [13] [15]. The symmetric stretching vibrations of both the SO₂ and CF₃ groups typically show strong Raman activity, while some antisymmetric modes may be less intense compared to their infrared counterparts [14] [13] [15].
The CF₃ symmetric stretching mode appears as a strong Raman band, often providing better resolution than in the infrared spectrum [14] [13] [15]. The SO₂ symmetric stretch also exhibits good Raman intensity, complementing the infrared data for complete vibrational analysis [14] [13] [15]. The lower frequency region of the Raman spectrum contains important information about skeletal vibrations and deformation modes that may be more clearly resolved than in infrared spectroscopy [14] [13] [15].
The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational characterization of trifluoromethanesulfonyl bromide, enabling definitive identification of all major functional groups and confirmation of the molecular structure [14] [13] [15].
Mass spectrometry of trifluoromethanesulfonyl bromide reveals characteristic fragmentation patterns that provide detailed structural information [1] [2] [16] [17]. The molecular ion peak appears at m/z 212/214, showing the characteristic isotope pattern for bromine-containing compounds with peaks separated by two mass units in approximately equal intensity [1] [2] [16] [17]. However, the molecular ion peak is typically weak to medium in intensity due to the relatively low stability of the molecular radical cation.
The base peak in the mass spectrum corresponds to m/z 133, arising from loss of the bromine radical to form the [CF₃SO₂]⁺ ion [1] [2] [16] [17]. This fragmentation represents the most favorable pathway and demonstrates the relative weakness of the sulfur-bromine bond compared to other bonds in the molecule. The resulting CF₃SO₂⁺ ion is stabilized by resonance involving the sulfonyl group, contributing to its high abundance.
Additional significant fragment ions include m/z 83 corresponding to [SO₂Br]⁺, formed by cleavage of the sulfur-carbon bond and loss of the CF₃ group [1] [2] [16] [17]. The trifluoromethyl cation appears at m/z 69 as [CF₃]⁺, resulting from complementary fragmentation. The SO₂⁺ ion at m/z 64 forms through loss of the CF₃Br unit, while further fragmentation of the trifluoromethyl group produces ions at m/z 51 [CF₂]⁺, m/z 31 [CF]⁺, and m/z 19 [F]⁺ [1] [2] [16] [17].
Corrosive